N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine
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Overview
Description
N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine is a compound that features an imidazole ring and a naphthalene moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine typically involves the condensation of an imidazole derivative with a naphthalene derivative under specific reaction conditions. One common method involves the reaction of 2-naphthaldehyde with 1H-imidazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The imidazole and naphthalene rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce naphthylamines. Substitution reactions can introduce various functional groups onto the imidazole or naphthalene rings, leading to a wide range of derivatives.
Scientific Research Applications
N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. The naphthalene moiety can intercalate with DNA, disrupting replication and transcription. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-1-yl)phenol
- 2-(1H-Imidazol-1-yl)-1-phenylethanamine dihydrochloride hydrate
- 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide
Uniqueness
N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine is unique due to the presence of both imidazole and naphthalene moieties in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from other similar compounds.
Properties
CAS No. |
64212-21-1 |
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Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(2-imidazol-1-yl-1-naphthalen-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C15H13N3O/c19-17-15(10-18-8-7-16-11-18)14-6-5-12-3-1-2-4-13(12)9-14/h1-9,11,19H,10H2 |
InChI Key |
YCKOBTDYLIZRDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=NO)CN3C=CN=C3 |
Origin of Product |
United States |
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